molecular formula C10H18N2O6 B1623851 [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester CAS No. 312904-86-2

[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester

Cat. No.: B1623851
CAS No.: 312904-86-2
M. Wt: 262.26 g/mol
InChI Key: BZVJOAISKWPBOF-UHFFFAOYSA-N
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Description

[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester is a complex organic compound with the molecular formula C9H17NO6. It is known for its unique structure, which includes both ester and amide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester typically involves the reaction of ethyl glycinate hydrochloride with 2,2-dimethoxyethylamine and oxalyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane, under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually cooled to 0°C to control the exothermic reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-[[2-(2,2-dimethoxyethylamino)-2-oxoacetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6/c1-4-18-7(13)5-11-9(14)10(15)12-6-8(16-2)17-3/h8H,4-6H2,1-3H3,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVJOAISKWPBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432565
Record name Ethyl N-{[(2,2-dimethoxyethyl)amino](oxo)acetyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312904-86-2
Record name Ethyl N-{[(2,2-dimethoxyethyl)amino](oxo)acetyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-ethoxycarbonylmethyl-oxalamic acid ethyl ester (84.0 g, 414 mmol) 2–1 in 2-propanol (500 mL) was added aminoacetaldehyde dimethyl acetal (45.7 g, 435 mmol) in one portion. After stirring overnight at room temperature, the reaction mixture was concentrated to a thick orange oil. This thick slurry was diluted with 2-propanol (300 mL) and the solid was broken up with a spatula. Filtration afforded a solid which was further rinsed with an additional portion of 2-propanol. Removal of residual 2-propanol was accomplished via high vacuum to afford a light orange solid: 1H NMR (CDCl3) δ 7.82 (br s, 1H), 7.50 (br s, 1H), 4.41 (t, 1H, 5.3 Hz), 4.24 (q, 2H, 7.1 Hz), 4.09 (d, 2H, 5.9 Hz), 3.47 (dd, 2H, 5.3, 6.2 Hz), 3.40 (s, 6H), 1.30 (t, 3H, 7.1 Hz).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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